molecular formula C16H14N2O2 B7455591 4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile

4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile

Cat. No. B7455591
M. Wt: 266.29 g/mol
InChI Key: SBOGATCXKAAXNT-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile, also known as HPPD inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor has a wide range of potential applications in scientific research. One of the most significant applications of 4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor is in the field of agriculture. 4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor has been studied extensively for its potential use as a herbicide. It has been found to be effective in controlling the growth of a wide range of weeds, including some of the most stubborn and resistant ones.
4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor has also been studied for its potential use in the treatment of certain diseases. It has been found to be effective in inhibiting the growth of cancer cells and has shown promise in the treatment of various types of cancer. 4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor works by inhibiting the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile). This enzyme is involved in the biosynthesis of plastoquinone, which is a key component of the electron transport chain in plants. By inhibiting the activity of this enzyme, 4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor disrupts the electron transport chain, leading to the death of the plant.
Biochemical and Physiological Effects:
4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor has a wide range of biochemical and physiological effects. It has been found to be effective in inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods, and its mechanism of action has been studied extensively. 4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor is also relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of 4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor in lab experiments. It can be toxic to some organisms, and its effects on the environment are not fully understood.

Future Directions

There are several future directions for the study of 4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor. One of the most significant is the development of new herbicides based on 4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor. Researchers are also studying the potential use of 4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, researchers are exploring the potential use of 4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor in the development of new materials, such as polymers and coatings.

Synthesis Methods

4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor is a synthetic compound that has been synthesized using different methods. One of the most common methods for synthesizing 4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor is the Mannich reaction. In this method, 3-hydroxybenzaldehyde, 1,5-dimethyl-2-pyrrolecarbonitrile, and formaldehyde are reacted in the presence of a base catalyst to form 4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor. Other methods for synthesizing 4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile inhibitor include the use of Grignard reagents and the Suzuki coupling reaction.

properties

IUPAC Name

4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-12(8-14(10-17)18(11)2)6-7-16(20)13-4-3-5-15(19)9-13/h3-9,19H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOGATCXKAAXNT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C#N)C=CC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(N1C)C#N)/C=C/C(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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